1H-Indole-3-tetradecanol, 6-methoxy-
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Overview
Description
1H-Indole-3-tetradecanol, 6-methoxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a methoxy group and a tetradecanol chain to the indole structure can potentially enhance its biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives typically involves the construction of the indole ring system, followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to improve yield and selectivity. . The specific conditions for the industrial production of 1H-Indole-3-tetradecanol, 6-methoxy- would depend on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-tetradecanol, 6-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent due to its biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-tetradecanol, 6-methoxy- would depend on its specific biological activity. Generally, indole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxy group and the tetradecanol chain could enhance the compound’s ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
6-Methoxy-1H-indole-3-carbaldehyde: Similar to 1H-Indole-3-tetradecanol, 6-methoxy-, but with a formyl group instead of a hydroxyl group.
1H-Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.
Uniqueness: 1H-Indole-3-tetradecanol, 6-methoxy- is unique due to the presence of both a methoxy group and a long alkyl chain, which can enhance its solubility and biological activity compared to other indole derivatives .
Properties
CAS No. |
651331-39-4 |
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Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
14-(6-methoxy-1H-indol-3-yl)tetradecan-1-ol |
InChI |
InChI=1S/C23H37NO2/c1-26-21-15-16-22-20(19-24-23(22)18-21)14-12-10-8-6-4-2-3-5-7-9-11-13-17-25/h15-16,18-19,24-25H,2-14,17H2,1H3 |
InChI Key |
RSKUSCVKKCCDDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
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